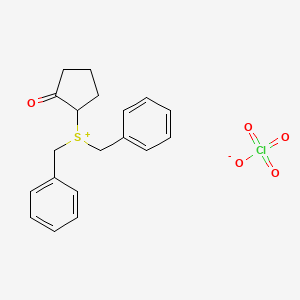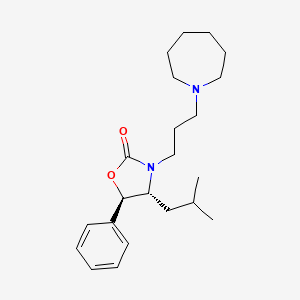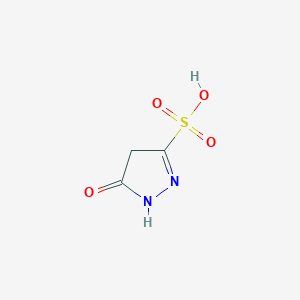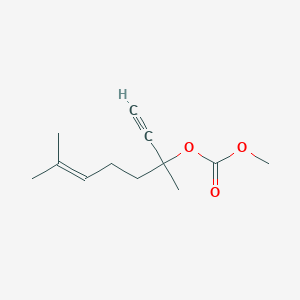![molecular formula C11H8N2O3S3 B14334796 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione CAS No. 105584-17-6](/img/structure/B14334796.png)
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Vorbereitungsmethoden
The synthesis of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄) .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzothiazole ring, leading to the formation of various derivatives with distinct properties.
Wissenschaftliche Forschungsanwendungen
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione can be compared with other benzothiazole derivatives, such as 1,3-benzothiazole-2-thiol and 2-mercaptobenzothiazole While these compounds share a similar core structure, they differ in their functional groups and chemical properties
Similar Compounds
1,3-Benzothiazole-2-thiol: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-Mercaptobenzothiazole: Widely used in the rubber industry and as a fungicide.
Eigenschaften
CAS-Nummer |
105584-17-6 |
|---|---|
Molekularformel |
C11H8N2O3S3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(1,2-benzothiazol-3-ylsulfanyl)-5-methyl-1,1-dioxo-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H8N2O3S3/c1-6-9(14)12-11(19(6,15)16)17-10-7-4-2-3-5-8(7)18-13-10/h2-6H,1H3 |
InChI-Schlüssel |
PUKKVBJWXQFQPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N=C(S1(=O)=O)SC2=NSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


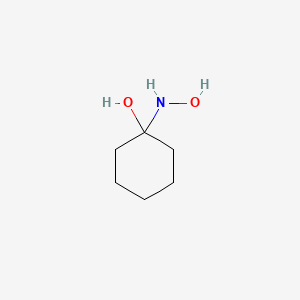
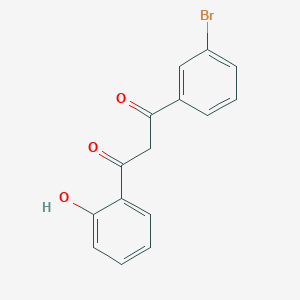

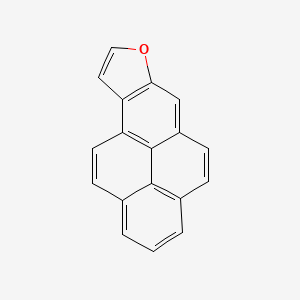

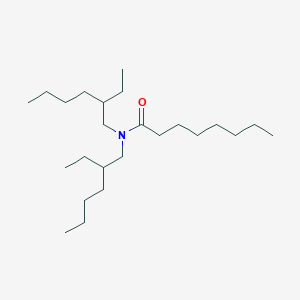
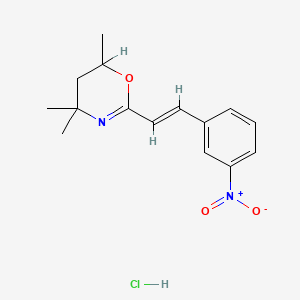
![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)
